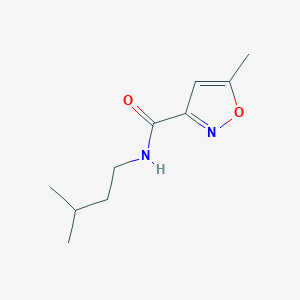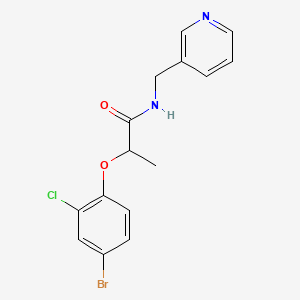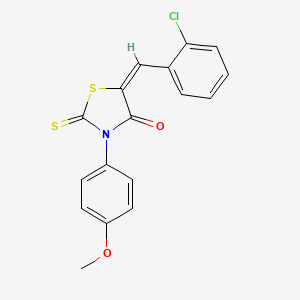
N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as BCTP, is a compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR1 receptor plays a crucial role in modulating synaptic transmission and plasticity, and its dysfunction has been implicated in various neurological disorders. N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide binds to the allosteric site of the mGluR1 receptor and prevents its activation by glutamate, thereby reducing excitatory neurotransmission.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in reward and addiction. N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide can also reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide can reduce the expression of pro-inflammatory cytokines in the brain, which are implicated in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is highly selective for the mGluR1 receptor, which reduces the potential for off-target effects. N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is also stable and can be stored for long periods without degradation. However, N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has some limitations, such as its low solubility in water, which can make it difficult to administer in animal models. N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide also has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and stroke. Another direction is to develop more potent and selective mGluR1 antagonists that can overcome the limitations of N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. Furthermore, it would be interesting to investigate the effects of N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide on other neurotransmitter systems and their potential interactions with the mGluR1 receptor.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have a neuroprotective effect on dopaminergic neurons in Parkinson's disease models and can improve cognitive deficits in animal models of schizophrenia. N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide also has potential applications in the treatment of addiction, as it can reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3OS/c18-12-1-6-16(15(19)11-12)20-17(24)22-9-7-21(8-10-22)13-2-4-14(23)5-3-13/h1-6,11,23H,7-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJJXMSYQPODKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B4644666.png)

![1-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4644687.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644697.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4644714.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4644726.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4644745.png)

![methyl 3-[({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4644763.png)


![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4644776.png)